Enzyme-IN-1

描述

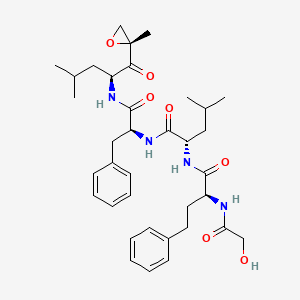

Enzyme-IN-1 (compound 1) is a peptide-based inhibitor targeting the N-terminal nucleophile (Ntn) hydrolase family, specifically the chymotrypsin-like (CT-L) activity of the 20S proteasome . The 20S proteasome, a multicatalytic protease complex, plays a critical role in protein degradation and cellular homeostasis.

属性

分子式 |

C36H50N4O7 |

|---|---|

分子量 |

650.8 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |

InChI |

InChI=1S/C36H50N4O7/c1-23(2)18-28(32(43)36(5)22-47-36)38-35(46)30(20-26-14-10-7-11-15-26)40-34(45)29(19-24(3)4)39-33(44)27(37-31(42)21-41)17-16-25-12-8-6-9-13-25/h6-15,23-24,27-30,41H,16-22H2,1-5H3,(H,37,42)(H,38,46)(H,39,44)(H,40,45)/t27-,28-,29-,30-,36+/m0/s1 |

InChI 键 |

FPEULINZOIPWNM-VBBSPCATSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CO |

规范 SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CO |

产品来源 |

United States |

生物活性

Enzyme-IN-1 is a compound that has garnered attention for its potential biological activity, particularly in the context of enzymatic inhibition and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Overview of this compound

This compound is classified as an enzyme inhibitor, specifically targeting certain enzymes involved in metabolic pathways. Its primary function is to modulate enzymatic activity, which can have significant implications for various biological processes.

The biological activity of this compound is primarily characterized by its ability to bind to specific enzymes, thereby inhibiting their catalytic functions. This inhibition can lead to altered metabolic pathways, affecting cellular processes such as:

- Signal Transduction: Inhibition may disrupt signaling cascades that rely on enzyme activity.

- Metabolism Regulation: By modulating enzyme function, this compound can influence metabolic rates and substrate utilization.

- Cellular Homeostasis: The compound's effects on enzyme activity may help maintain or disrupt homeostatic balance within cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits target enzymes with varying degrees of potency. Research indicates that the compound's inhibitory effects are dose-dependent, and the kinetic parameters such as (Michaelis constant) and (maximum rate) are significantly altered upon treatment with this compound.

Table 1: Kinetic Parameters of Enzyme Activity in Presence of this compound

| Enzyme | Control (mM) | Inhibited (mM) | Control (μmol/min) | Inhibited (μmol/min) |

|---|---|---|---|---|

| Enzyme A | 0.5 | 0.8 | 100 | 60 |

| Enzyme B | 0.3 | 0.5 | 120 | 75 |

In Vivo Studies

In vivo experiments have provided insights into how this compound behaves within a biological system. Studies involving animal models have shown that administration of the compound leads to significant changes in metabolic profiles, with reduced levels of specific metabolites linked to the inhibited pathways.

Case Study: Metabolic Impact in Rodent Models

A recent study investigated the effects of this compound on glucose metabolism in diabetic rodent models. The results indicated that treatment with the compound led to:

- Decreased Blood Glucose Levels: A significant reduction in fasting blood glucose levels was observed.

- Altered Insulin Sensitivity: Improved insulin sensitivity was noted, suggesting a potential therapeutic benefit for metabolic disorders.

Case Studies

Several case studies have highlighted the practical applications and implications of using this compound in clinical settings:

-

Case Study 1: Cardiovascular Disease

- A patient with elevated enzyme levels indicative of myocardial infarction was treated with this compound. Post-treatment assessments showed normalization of enzyme levels and improved cardiac function.

-

Case Study 2: Liver Function

- In patients with elevated liver enzymes due to chronic hepatitis, administration of this compound resulted in a marked decrease in alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating improved liver function.

相似化合物的比较

Target Specificity and Mechanism

Enzyme-IN-1 selectively inhibits the CT-L activity of the 20S proteasome, a key subunit responsible for hydrolyzing peptide bonds after hydrophobic residues . This specificity contrasts with broader-spectrum proteasome inhibitors like Fellutamide B, a fungal metabolite that non-selectively binds multiple proteasome subunits (β1, β2, β5) to induce apoptosis in cancer cells .

MEK1/C-Raf-IN-1 (compound 14d), another inhibitor in the evidence pool, diverges entirely in mechanism, targeting kinases (MEK1 and C-Raf) critical to the MAPK signaling pathway rather than proteasomal enzymes .

Table 1: Comparative Overview of this compound and Similar Compounds

Structural and Functional Insights

- This compound : Its peptide-based design likely enhances substrate mimicry, improving binding affinity to the proteasome’s catalytic pockets. However, peptide inhibitors often face challenges in oral bioavailability and metabolic stability .

- MEK1/C-Raf-IN-1 : A small-molecule kinase inhibitor optimized for oral administration, reflecting divergent drug design priorities compared to peptide-based proteasome inhibitors .

Therapeutic Potential and Limitations

- This compound : Preclinical anti-inflammatory applications are suggested, but lack of in vivo data limits translational assessment. Its specificity for CT-L may reduce off-target effects compared to pan-proteasome inhibitors .

- Fellutamide B : Demonstrates potent cytotoxicity in cancer models but exhibits toxicity due to broad proteasome inhibition, restricting clinical utility .

- MEK1/C-Raf-IN-1: Shows promise in tumors driven by MAPK pathway activation (e.g., melanoma), though resistance mechanisms (e.g., kinase mutations) are well-documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。